Cas no 837364-89-3 (2,4-Difluoro-5-iodopyridine)

2,4-Difluoro-5-iodopyridine structure
2,4-Difluoro-5-iodopyridine structure
Produktname:2,4-Difluoro-5-iodopyridine
CAS-Nr.:837364-89-3
MF:C5H2F2IN
MW:240.977360248566
MDL:MFCD09029864
CID:828097
PubChem ID:12175805

2,4-Difluoro-5-iodopyridine Chemische und physikalische Eigenschaften

Namen und Kennungen

    • 2,4-Difluoro-5-iodopyridine
    • PYRIDINE, 2,4-DIFLUORO-5-IODO-
    • 2,4-Difluoro-5-iodopyridine (ACI)
    • AKOS015962658
    • CS-0005563
    • FD10678
    • EN300-225713
    • 2,4-Difluoro-5-iodo-pyridine
    • MFCD09029864
    • 5-iodo-2,4-difluorpyridine
    • AC-25206
    • AS-59553
    • SCHEMBL4713024
    • SY260879
    • DTXSID90479261
    • 837364-89-3
    • DB-075965
    • MDL: MFCD09029864
    • Inchi: 1S/C5H2F2IN/c6-3-1-5(7)9-2-4(3)8/h1-2H
    • InChI-Schlüssel: GTAAUJUZQSTFHD-UHFFFAOYSA-N
    • Lächelt: FC1C=C(F)C(I)=CN=1

Berechnete Eigenschaften

  • Genaue Masse: 240.92000g/mol
  • Monoisotopenmasse: 240.92000g/mol
  • Isotopenatomanzahl: 0
  • Anzahl der Spender von Wasserstoffbindungen: 0
  • Anzahl der Akzeptoren für Wasserstoffbindungen: 1
  • Schwere Atomanzahl: 9
  • Anzahl drehbarer Bindungen: 0
  • Komplexität: 101
  • Anzahl kovalent gebundener Einheiten: 1
  • Definierte Atom-Stereozentrenzahl: 0
  • Undefined Atom Stereocenter Count: 0
  • Definierter Bond-Stereozentrenzahl: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 2
  • Topologische Polaroberfläche: 12.9Ų

2,4-Difluoro-5-iodopyridine Preismehr >>

Unternehmen No. Produktname Cas No. Reinheit Spezifikation Preis Aktualisierungszeit Untersuchung
Enamine
EN300-225713-5.0g
2,4-difluoro-5-iodopyridine
837364-89-3 95%
5.0g
$2472.0 2024-06-20
eNovation Chemicals LLC
D960377-250mg
2,4-DIFLUORO-5-IODO-PYRIDINE
837364-89-3 95%
250mg
$270 2024-06-06
Alichem
A023025315-500mg
2,4-Difluoro-5-iodopyridine
837364-89-3 97%
500mg
$1058.40 2023-08-31
Alichem
A023025315-1g
2,4-Difluoro-5-iodopyridine
837364-89-3 97%
1g
$1646.40 2023-08-31
eNovation Chemicals LLC
D960377-1g
2,4-DIFLUORO-5-IODO-PYRIDINE
837364-89-3 95%
1g
$515 2024-06-06
Enamine
EN300-225713-0.05g
2,4-difluoro-5-iodopyridine
837364-89-3 95%
0.05g
$139.0 2024-06-20
Enamine
EN300-225713-10.0g
2,4-difluoro-5-iodopyridine
837364-89-3 95%
10.0g
$4823.0 2024-06-20
eNovation Chemicals LLC
Y0999204-5g
2,4-difluoro-5-iodopyridine
837364-89-3 95%
5g
$2000 2024-08-02
Enamine
EN300-225713-0.1g
2,4-difluoro-5-iodopyridine
837364-89-3 95%
0.1g
$207.0 2024-06-20
Enamine
EN300-225713-0.5g
2,4-difluoro-5-iodopyridine
837364-89-3 95%
0.5g
$464.0 2024-06-20

2,4-Difluoro-5-iodopyridine Herstellungsverfahren

Herstellungsverfahren 1

Reaktionsbedingungen
1.1 Reagents: Lithium diisopropylamide Solvents: Tetrahydrofuran ;  -70 °C
1.2 Solvents: Water
Referenz
Rerouting Nucleophilic Substitution from the 4-Position to the 2- or 6-Position of 2,4-Dihalopyridines and 2,4,6-Trihalopyridines: The Solution to a Long-Standing Problem
Schlosser, Manfred; et al, Organic Letters, 2005, 7(1), 127-129

Herstellungsverfahren 2

Reaktionsbedingungen
1.1 Reagents: Butyllithium Solvents: Tetrahydrofuran ,  Hexane ;  45 min, -100 °C
1.2 45 min, -75 °C
2.1 Reagents: Hydrazine Solvents: Tetrahydrofuran ;  2 h, 50 °C
3.1 Reagents: Tetrabutylammonium fluoride Solvents: Tetrahydrofuran ;  2 h, 25 °C
4.1 Reagents: Copper sulfate Solvents: Water ;  25 min, reflux
5.1 Reagents: Diisopropylamine ,  Butyllithium Solvents: Tetrahydrofuran ,  Hexane ;  -100 °C; 45 min, -100 °C
5.2 Reagents: Iodine Solvents: Tetrahydrofuran ;  15 min, -75 °C
5.3 Reagents: Sodium sulfite Solvents: Water ;  -75 °C
6.1 Reagents: Lithium diisopropylamide Solvents: Tetrahydrofuran ;  2 h, -75 °C; 30 min, -75 °C
6.2 Solvents: Water
Referenz
Regiochemically flexible substitutions of di-, tri-, and tetrahalopyridines: the trialkylsilyl trick
Schlosser, Manfred; et al, Journal of Organic Chemistry, 2005, 70(7), 2494-2502

Herstellungsverfahren 3

Reaktionsbedingungen
1.1 Reagents: Hydrazine Solvents: Tetrahydrofuran ;  2 h, 50 °C
2.1 Reagents: Tetrabutylammonium fluoride Solvents: Tetrahydrofuran ;  2 h, 25 °C
3.1 Reagents: Copper sulfate Solvents: Water ;  25 min, reflux
4.1 Reagents: Diisopropylamine ,  Butyllithium Solvents: Tetrahydrofuran ,  Hexane ;  -100 °C; 45 min, -100 °C
4.2 Reagents: Iodine Solvents: Tetrahydrofuran ;  15 min, -75 °C
4.3 Reagents: Sodium sulfite Solvents: Water ;  -75 °C
5.1 Reagents: Lithium diisopropylamide Solvents: Tetrahydrofuran ;  2 h, -75 °C; 30 min, -75 °C
5.2 Solvents: Water
Referenz
Regiochemically flexible substitutions of di-, tri-, and tetrahalopyridines: the trialkylsilyl trick
Schlosser, Manfred; et al, Journal of Organic Chemistry, 2005, 70(7), 2494-2502

Herstellungsverfahren 4

Reaktionsbedingungen
1.1 Reagents: Lithium diisopropylamide Solvents: Tetrahydrofuran ;  2 h, -75 °C; 30 min, -75 °C
1.2 Solvents: Water
Referenz
Regiochemically flexible substitutions of di-, tri-, and tetrahalopyridines: the trialkylsilyl trick
Schlosser, Manfred; et al, Journal of Organic Chemistry, 2005, 70(7), 2494-2502

Herstellungsverfahren 5

Reaktionsbedingungen
1.1 Reagents: Copper sulfate Solvents: Water ;  25 min, reflux
2.1 Reagents: Diisopropylamine ,  Butyllithium Solvents: Tetrahydrofuran ,  Hexane ;  -100 °C; 45 min, -100 °C
2.2 Reagents: Iodine Solvents: Tetrahydrofuran ;  15 min, -75 °C
2.3 Reagents: Sodium sulfite Solvents: Water ;  -75 °C
3.1 Reagents: Lithium diisopropylamide Solvents: Tetrahydrofuran ;  2 h, -75 °C; 30 min, -75 °C
3.2 Solvents: Water
Referenz
Regiochemically flexible substitutions of di-, tri-, and tetrahalopyridines: the trialkylsilyl trick
Schlosser, Manfred; et al, Journal of Organic Chemistry, 2005, 70(7), 2494-2502

Herstellungsverfahren 6

Reaktionsbedingungen
1.1 Reagents: Lithium diisopropylamide Solvents: Tetrahydrofuran ;  -75 °C
1.2 Reagents: Iodine
2.1 Reagents: Lithium diisopropylamide Solvents: Tetrahydrofuran ;  -70 °C
2.2 Solvents: Water
Referenz
Rerouting Nucleophilic Substitution from the 4-Position to the 2- or 6-Position of 2,4-Dihalopyridines and 2,4,6-Trihalopyridines: The Solution to a Long-Standing Problem
Schlosser, Manfred; et al, Organic Letters, 2005, 7(1), 127-129

Herstellungsverfahren 7

Reaktionsbedingungen
1.1 Reagents: Diisopropylamine ,  Butyllithium Solvents: Tetrahydrofuran ,  Hexane ;  -100 °C; 45 min, -100 °C
1.2 Reagents: Iodine Solvents: Tetrahydrofuran ;  15 min, -75 °C
1.3 Reagents: Sodium sulfite Solvents: Water ;  -75 °C
2.1 Reagents: Lithium diisopropylamide Solvents: Tetrahydrofuran ;  2 h, -75 °C; 30 min, -75 °C
2.2 Solvents: Water
Referenz
Regiochemically flexible substitutions of di-, tri-, and tetrahalopyridines: the trialkylsilyl trick
Schlosser, Manfred; et al, Journal of Organic Chemistry, 2005, 70(7), 2494-2502

Herstellungsverfahren 8

Reaktionsbedingungen
1.1 Reagents: Tetrabutylammonium fluoride Solvents: Tetrahydrofuran ;  2 h, 25 °C
2.1 Reagents: Copper sulfate Solvents: Water ;  25 min, reflux
3.1 Reagents: Diisopropylamine ,  Butyllithium Solvents: Tetrahydrofuran ,  Hexane ;  -100 °C; 45 min, -100 °C
3.2 Reagents: Iodine Solvents: Tetrahydrofuran ;  15 min, -75 °C
3.3 Reagents: Sodium sulfite Solvents: Water ;  -75 °C
4.1 Reagents: Lithium diisopropylamide Solvents: Tetrahydrofuran ;  2 h, -75 °C; 30 min, -75 °C
4.2 Solvents: Water
Referenz
Regiochemically flexible substitutions of di-, tri-, and tetrahalopyridines: the trialkylsilyl trick
Schlosser, Manfred; et al, Journal of Organic Chemistry, 2005, 70(7), 2494-2502

Herstellungsverfahren 9

Reaktionsbedingungen
1.1 Reagents: Iodine chloride
2.1 Reagents: Lithium diisopropylamide Solvents: Tetrahydrofuran ;  -70 °C
2.2 Solvents: Water
Referenz
Rerouting Nucleophilic Substitution from the 4-Position to the 2- or 6-Position of 2,4-Dihalopyridines and 2,4,6-Trihalopyridines: The Solution to a Long-Standing Problem
Schlosser, Manfred; et al, Organic Letters, 2005, 7(1), 127-129

2,4-Difluoro-5-iodopyridine Raw materials

2,4-Difluoro-5-iodopyridine Preparation Products

2,4-Difluoro-5-iodopyridine Verwandte Literatur

Empfohlene Lieferanten
Amadis Chemical Company Limited
(CAS:837364-89-3)2,4-Difluoro-5-iodopyridine
A904315
Reinheit:99%
Menge:1g
Preis ($):1120.0